molecular formula C20H14FN3O3S B2566734 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049446-45-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2566734
CAS No.: 1049446-45-8
M. Wt: 395.41
InChI Key: KRKDWXQGPOWREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:

  • A 2,3-dihydro-1,4-benzodioxin moiety linked via a carboxamide group.
  • A 4-fluorophenyl substituent at the 6-position of the imidazothiazole ring. While specific pharmacological data for this compound is unavailable in the provided evidence, structurally related analogs exhibit activities such as anti-inflammatory and focal adhesion targeting .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c21-13-3-1-12(2-4-13)15-10-24-16(11-28-20(24)23-15)19(25)22-14-5-6-17-18(9-14)27-8-7-26-17/h1-6,9-11H,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKDWXQGPOWREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Benzodioxin Moiety: The benzodioxin ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves several steps that typically include the formation of the imidazo-thiazole core and subsequent functionalization with the benzodioxin moiety. The compound's structure can be characterized by various spectroscopic methods such as NMR and mass spectrometry to confirm its purity and identity.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds with similar structures have shown promising results against pancreatic ductal adenocarcinoma and other malignancies. These studies often utilize the Sulforhodamine B assay to evaluate cytotoxicity and growth inhibition against cancer cells such as SUIT-2 and Panc-1 .

Antimycobacterial Activity

The imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their antitubercular properties. Recent studies have demonstrated that certain derivatives display selective inhibition against Mycobacterium tuberculosis, with IC50 values indicating effective potency without significant toxicity towards human cell lines. The binding interactions of these compounds with target proteins involved in mycobacterial metabolism have been elucidated through molecular docking studies .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, suggesting their potential use in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for anticancer activity. One compound exhibited an IC50 value in the low micromolar range against HeLa cells. The study concluded that modifications on the phenyl ring significantly influenced the antiproliferative activity.

Case Study 2: Antimycobacterial Screening

In a screening program aimed at discovering new antitubercular agents, several imidazo[2,1-b][1,3]thiazole derivatives were tested against M. tuberculosis. One derivative showed an IC50 value of 2.32 μM against the H37Ra strain while demonstrating low cytotoxicity towards human lung fibroblast cells (MRC-5), indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives ()

Compounds 10h , 10i , and 10j share a benzodioxin group but differ in their heterocyclic cores and substituents:

  • Core : Imidazo[2,1-b][1,3,4]thiadiazole (vs. imidazo[2,1-b][1,3]thiazole in the target compound).
  • Substituents : Indole derivatives with fluoro/methoxy groups at the 5-position (e.g., 10h : 5-fluoro-1-methylindole; 10i : 5-methoxyindole).
  • Key Data :
    • Melting points: 238–271°C, suggesting higher crystallinity compared to the target compound (data unavailable).
    • Spectral features: NH stretching (3150–3319 cm⁻¹, IR) and aromatic protons (δ 6.8–8.1 ppm, ¹H NMR) .

Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives ()

Compound 3 (2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole) differs in:

  • Substituents : Nitro (electron-withdrawing) and methoxy (electron-donating) groups.
  • Synthesis : Condensation of thiadiazol-2-ylamine with phenacyl bromide, a route distinct from the target compound’s likely carboxamide coupling .

Functional Group and Pharmacophore Analysis

Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Imidazo[2,1-b][1,3]thiazole Carboxamide, 4-fluorophenyl Unknown (inferred anti-inflammatory)
10h () Imidazo[2,1-b][1,3,4]thiadiazole 5-fluoroindole, methyl Focal adhesion targeting
Benzodioxin carboxylic acid () Benzodioxin + carboxylic acid Carboxylic acid Anti-inflammatory (comparable to ibuprofen)
  • Carboxamide vs. Carboxylic Acid : The target’s carboxamide may enhance metabolic stability compared to ’s carboxylic acid, which is prone to ionization at physiological pH .
  • Fluorophenyl vs. Nitro/Methoxy : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas nitro groups () may increase reactivity but reduce bioavailability .

Spectral Comparison

Compound IR Features (cm⁻¹) ¹H NMR Highlights
Target Compound C=O (1680–1700), C-O (benzodioxin, 1250–1270) Aromatic protons (δ 7.0–8.5 ppm)
10h () NH (3150–3319), C-F (1220) Indole H (δ 6.8–7.5 ppm)
Triazoles C=S (1247–1255), NH (3278–3414) Triazole protons (δ 8.1–8.3 ppm)

The target’s carboxamide C=O stretch (absent in ’s indole derivatives) and lack of C=S (vs. ) highlight functional group distinctions.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that start with the preparation of the imidazo[2,1-b][1,3]thiazole core. The initial steps often include the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various electrophiles to form the desired imidazole-thiazole structure. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorobenzenesulfonyl chloride in an alkaline medium can yield the target compound through subsequent derivatization steps .

Anticancer Properties

Research indicates that compounds related to imidazo[2,1-b][1,3]thiazoles exhibit significant anticancer activity. For example, studies have reported that derivatives of this class can induce apoptosis in cancer cell lines such as HOP-92 (non-small cell lung cancer), SNB-75 (CNS), and A-198 (renal) with IC50 values ranging from 0.23 to 0.36 µM . The mechanism often involves the activation of caspase pathways leading to cell death .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. In particular, it has shown effectiveness against α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in managing conditions such as Type 2 diabetes and Alzheimer's disease. The inhibition studies demonstrated that modifications on the benzodioxane moiety significantly enhance the inhibitory activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites of enzymes such as InhA and CYP121, inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival .
  • Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased caspase 3/7 activity in treated cells compared to controls, suggesting a mechanism that promotes apoptosis through both intrinsic and extrinsic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that derivatives exhibited potent cytotoxic effects with minimal toxicity towards normal cells (NIH 3T3), indicating a favorable therapeutic index .
  • Diabetes Management : In vitro studies revealed that modifications in the structure could enhance α-glucosidase inhibition significantly. One derivative showed an IC50 value of 0.45 µM against this enzyme .

Data Table

Activity Target Enzyme/Cell Line IC50 Value (µM) Reference
Anticancer ActivityHOP-920.23
Anticancer ActivitySNB-750.33
Anticancer ActivityA-1980.36
α-glucosidase Inhibition-0.45
Acetylcholinesterase Inhibition-Not specified

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates validated?

The compound is synthesized via multi-step heterocyclic condensation. Key steps include:

  • Nucleophilic substitution : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or similar cross-coupling reactions.
  • Cyclization : Formation of the imidazo[2,1-b][1,3]thiazole core using thiourea derivatives and α-haloketones under reflux in aprotic solvents (e.g., DMF or acetonitrile).
  • Characterization : Intermediates are validated using 1^1H/13^13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR spectroscopy (e.g., C=O stretches at ~1650–1700 cm1^{-1}). Purity is confirmed via elemental analysis (C, H, N ±0.3%) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H NMR resolves aromatic protons (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm), while 13^13C NMR confirms carbonyl carbons (~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ with <2 ppm error).
  • Thermal Analysis : Melting points (e.g., 238–271°C) and DSC assess stability .

Q. How can solubility and formulation challenges be addressed in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Polysorbate-80 or cyclodextrins enhance aqueous solubility.
  • LC-MS Monitoring : Quantify degradation in PBS or cell media at 37°C over 24h .

Advanced Research Questions

Q. How can computational modeling optimize synthetic pathways and predict regioselectivity?

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways (e.g., cyclization vs. side reactions).
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yield (e.g., acetonitrile vs. DMF).
  • Machine Learning : Train models on existing reaction data (e.g., yields, catalysts) to propose optimal conditions (temperature, stoichiometry) .

Q. What strategies resolve contradictory bioactivity data across assays (e.g., IC50_{50} variability)?

  • Assay Standardization : Normalize cell lines (e.g., HepG2 vs. HEK293), incubation times, and serum concentrations.
  • Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., pH, temperature) .

Q. How can Design of Experiments (DoE) improve reaction yield and purity?

  • Factor Screening : Use Plackett-Burman designs to test variables (catalyst loading, temperature, solvent ratio).
  • Response Surface Methodology : Central Composite Designs optimize conditions (e.g., 80°C, 1.2 eq. catalyst for 72% yield).
  • Robustness Testing : Monte Carlo simulations predict yield variability under scaled conditions .

Q. What mechanistic insights guide the modification of the core structure to enhance target binding?

  • SAR Studies : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF3_3) to improve affinity for hydrophobic pockets.
  • Docking Simulations : AutoDock Vina predicts binding poses with kinase domains (e.g., ATP-binding sites).
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant targets .

Methodological Considerations

  • Contradictory Spectral Data : Compare experimental 1^1H NMR shifts with computed spectra (GIAO method) to resolve ambiguities in aromatic proton assignments .
  • Cyclization Side Products : Monitor reactions via TLC (Rf_f 0.3 in ethyl acetate/hexane) and isolate by flash chromatography (silica gel, 10% MeOH/DCM) .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Z’-factor (>0.5) to ensure assay robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.